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Compound of Interest

Compound Name: Bromoacetamido-PEG8-acid

Cat. No.: B606379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG8-acid, a

heterobifunctional linker critical in the development of advanced therapeutic modalities such as

antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This

document details its chemical structure, a representative synthesis protocol, and its role in

targeted protein degradation.

Chemical Structure and Properties
Bromoacetamido-PEG8-acid is a polyethylene glycol (PEG)-based linker featuring two

distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid. The

molecule is characterized by an eight-unit PEG chain, which imparts hydrophilicity and

favorable pharmacokinetic properties.

The bromoacetamide group is a reactive electrophile that readily forms a stable thioether bond

with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1] This specific

reactivity makes it an ideal functional group for conjugation to biomolecules. The terminal

carboxylic acid, on the other hand, can be activated to react with primary amines, forming a

stable amide bond.[2] This dual functionality allows for the sequential or orthogonal conjugation

of two different molecules.
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A summary of the key chemical and physical properties of Bromoacetamido-PEG8-acid is

presented in Table 1.

Table 1: Physicochemical Properties of Bromoacetamido-PEG8-acid

Property Value Reference

Molecular Formula C21H40BrNO11 [2]

Molecular Weight 562.5 g/mol [2]

CAS Number 1698019-89-4 [2]

Appearance
White to off-white solid or

viscous oil
N/A

Solubility
Soluble in water and most

organic solvents
[2]

Storage Conditions -20°C, under inert atmosphere [2]

Synthesis of Bromoacetamido-PEG8-acid
The synthesis of Bromoacetamido-PEG8-acid is typically achieved through a two-step

process starting from a commercially available amino-PEG8-acid with a protected amine,

commonly with a tert-butoxycarbonyl (Boc) group. The synthesis involves the deprotection of

the amine followed by bromoacetylation.

Representative Experimental Protocol
Step 1: Deprotection of Boc-amino-PEG8-acid

A solution of Boc-amino-PEG8-acid in a suitable solvent, such as dichloromethane (DCM) or

dioxane, is treated with an excess of a strong acid, typically trifluoroacetic acid (TFA) or

hydrochloric acid (HCl). The reaction mixture is stirred at room temperature for a specified

period to ensure complete removal of the Boc protecting group. The solvent and excess acid

are then removed under reduced pressure to yield the crude amino-PEG8-acid salt, which can

be used in the next step without further purification.
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Step 2: Bromoacetylation of Amino-PEG8-acid

The crude amino-PEG8-acid salt is dissolved in an aprotic solvent, such as DCM or N,N-

dimethylformamide (DMF), and a base, for instance, triethylamine (TEA) or

diisopropylethylamine (DIPEA), is added to neutralize the salt and deprotonate the primary

amine. The reaction mixture is cooled in an ice bath, and a solution of bromoacetyl bromide or

bromoacetic anhydride in the same solvent is added dropwise. The reaction is allowed to

proceed at low temperature and then warmed to room temperature. After the reaction is

complete, the mixture is worked up by washing with aqueous solutions to remove salts and

impurities. The organic layer is dried, and the solvent is evaporated to yield the crude

Bromoacetamido-PEG8-acid. Purification is typically performed using column

chromatography on silica gel.

A summary of a representative synthesis protocol is provided in Table 2.

Table 2: Representative Synthesis Protocol for Bromoacetamido-PEG8-acid

Step
Reagents and
Solvents

Typical Reaction
Conditions

Work-up and
Purification

1. Deprotection

Boc-amino-PEG8-

acid, Trifluoroacetic

acid (TFA),

Dichloromethane

(DCM)

Stir at room

temperature for 2-4

hours

Removal of solvent

and excess acid under

reduced pressure

2. Bromoacetylation

Amino-PEG8-acid,

Bromoacetyl bromide,

Triethylamine (TEA),

Dichloromethane

(DCM)

Stir at 0°C to room

temperature for 4-12

hours

Aqueous work-up

followed by column

chromatography

Application in PROTACs: A Workflow
Bromoacetamido-PEG8-acid is a valuable linker for the synthesis of PROTACs.[3][4]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
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ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[3][5]

The synthesis of a PROTAC using Bromoacetamido-PEG8-acid typically involves two key

conjugation steps:

Reaction with a Target Protein Ligand: The carboxylic acid moiety of the linker is activated

(e.g., using HATU or EDC/NHS) and reacted with an amine-containing ligand that binds to

the target protein.

Reaction with an E3 Ligase Ligand: The bromoacetamide group of the linker is then reacted

with a thiol-containing ligand that binds to an E3 ubiquitin ligase.

The following diagram illustrates the general experimental workflow for the synthesis of a

PROTAC using Bromoacetamido-PEG8-acid.
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PROTAC Synthesis Workflow

Role in the Ubiquitin-Proteasome Pathway
Once assembled, the PROTAC molecule can hijack the cell's natural protein degradation

machinery. The following diagram illustrates the signaling pathway of PROTAC-mediated

protein degradation.
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PROTAC-Mediated Protein Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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